1-(2-Chloronicotinoyl)azetidine-3-carboxylic acid
Description
1-(2-Chloronicotinoyl)azetidine-3-carboxylic acid is a heterocyclic compound featuring an azetidine ring substituted with a 2-chloronicotinoyl group and a carboxylic acid moiety. The 2-chloronicotinoyl group introduces a halogenated pyridine motif, which may enhance binding affinity in drug-receptor interactions .
Properties
IUPAC Name |
1-(2-chloropyridine-3-carbonyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c11-8-7(2-1-3-12-8)9(14)13-4-6(5-13)10(15)16/h1-3,6H,4-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLRVWMOSRIRGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(N=CC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Chloronicotinoyl)azetidine-3-carboxylic acid typically involves the reaction of 2-chloronicotinic acid with azetidine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure optimal yield and purity .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
1-(2-Chloronicotinoyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups .
Scientific Research Applications
1-(2-Chloronicotinoyl)azetidine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Chloronicotinoyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The azetidine ring and the chloronicotinoyl group are believed to play crucial roles in its biological activity. These structural features enable the compound to bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Comparison with Similar Azetidine-3-Carboxylic Acid Derivatives
Structural and Functional Group Variations
The substituents on the azetidine ring significantly influence physicochemical properties and biological activity. Below is a comparative analysis of key derivatives:
Key Findings from Comparative Studies
- In contrast, fluorinated derivatives (e.g., 3-fluoroazetidines) exhibit increased lipophilicity and metabolic stability, critical for CNS-targeting drugs .
- Synthesis Efficiency : Yields for substituted azetidines vary with substituent complexity. For example, compound 4 (70% yield ) and a related trifluoromethylthio derivative (synthesized via strain-release reactions ) highlight scalable routes for sterically demanding groups.
Biological Activity
1-(2-Chloronicotinoyl)azetidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potentials, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloronicotinic acid with azetidine-3-carboxylic acid under specific conditions that facilitate the formation of the desired product. The detailed synthetic pathway includes:
-
Starting Materials :
- 2-Chloronicotinic acid
- Azetidine-3-carboxylic acid
-
Reagents and Conditions :
- Appropriate coupling agents (e.g., EDC, DCC)
- Solvents such as DMF or DMSO
- Reaction temperature and time tailored for optimal yield.
The biological activity of this compound can be attributed to its interaction with various biological pathways. It is hypothesized to exert its effects through:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Antioxidant Properties : Similar compounds have shown potential in modulating oxidative stress responses, possibly through the activation of Nrf2 signaling pathways that regulate antioxidant enzyme expression.
Antimicrobial Activity
A study assessing the antimicrobial properties of related azetidine derivatives found that compounds with similar structures exhibited significant antibacterial activity against various pathogens including Staphylococcus aureus and Escherichia coli. The effectiveness was evaluated using standard methods such as the cup plate method, with results summarized in the following table:
| Compound | Activity Against S. aureus | Activity Against E. coli | Notes |
|---|---|---|---|
| This compound | Moderate | Moderate | Further studies needed |
| Reference Antibiotic (Ampicillin) | High | High | Standard for comparison |
Case Studies
Several studies have explored the pharmacological profiles of azetidine derivatives. For instance:
- Anticancer Activity : Research has indicated that certain azetidine derivatives possess cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.
- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases by reducing oxidative stress.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
